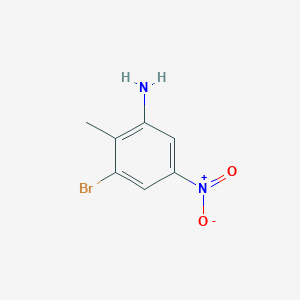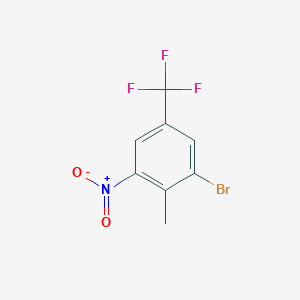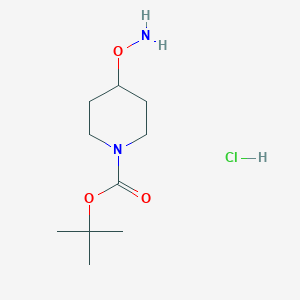
1-Benzoyl-2-(chloromethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-2-(chloromethyl)pyrrolidine is a chemical compound with the molecular formula C12H14ClNO . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Benzoyl-2-(chloromethyl)pyrrolidine consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Aplicaciones Científicas De Investigación
Versatile Scaffold for Drug Discovery
The pyrrolidine ring, which is a part of the “1-Benzoyl-2-(chloromethyl)pyrrolidine” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Bioactive Molecules with Target Selectivity
Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature . These molecules have shown target selectivity, which is a crucial aspect in drug discovery and development .
Influence of Steric Factors on Biological Activity
The structure-activity relationship (SAR) of the studied compounds, including “1-Benzoyl-2-(chloromethyl)pyrrolidine”, has been investigated . The influence of steric factors on biological activity has been a significant area of study, providing insights into how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Therapeutic Potential of Pyrrole and Pyrrolidine Analogs
Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . These are also known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Propiedades
IUPAC Name |
[2-(chloromethyl)pyrrolidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-9-11-7-4-8-14(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPGLCOGWPVEHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-2-(chloromethyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

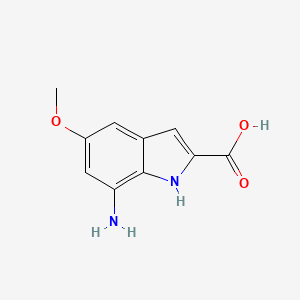
![5-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292604.png)
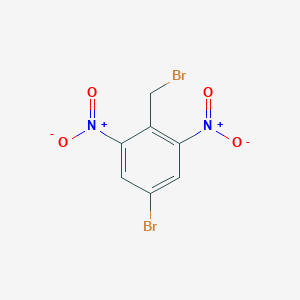
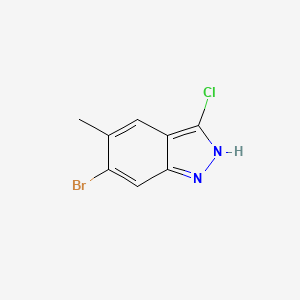
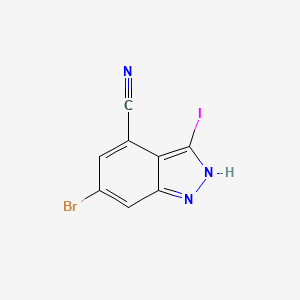
![3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292617.png)
![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)
![6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292619.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)
![4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292622.png)
![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292623.png)
